molecular formula C15H14BrClN2O2 B4971631 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide

5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide

Cat. No. B4971631
M. Wt: 369.64 g/mol
InChI Key: XENOWECTMHAHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which are known to play a crucial role in various physiological processes.

Mechanism of Action

5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide acts as a potent antagonist of the TRPV1 channel, which is known to play a crucial role in pain sensation and inflammation. It also inhibits the activity of the TRPA1 channel, which is involved in nociception and inflammation. 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide has been shown to block the influx of calcium ions into cells, which is necessary for the activation of these channels.
Biochemical and Physiological Effects
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide has been shown to have potent analgesic effects in animal models of neuropathic pain and inflammatory pain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In addition, it has been shown to have neuroprotective effects and potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide has several advantages as a research tool, including its potent and selective antagonism of TRP channels, which allows for the investigation of their role in various physiological processes. However, 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide also has some limitations, including its poor solubility in aqueous solutions and potential off-target effects at high concentrations.

Future Directions

Future research on 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide could focus on investigating its potential therapeutic applications in various fields such as pain management, cancer treatment, and neurological disorders. In addition, further studies could be conducted to elucidate the molecular mechanisms underlying its effects on TRP channels and to develop more potent and selective TRP channel antagonists.

Synthesis Methods

The synthesis of 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide involves the reaction of 5-bromo-2-chloronicotinamide with 4-chloro-2-methylphenol in the presence of a base such as sodium hydride. The resulting product is then treated with ethylene oxide to obtain the final compound.

Scientific Research Applications

5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, cancer treatment, and neurological disorders. It has been shown to have potent analgesic effects in animal models of neuropathic pain and inflammatory pain. 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In addition, it has been shown to have neuroprotective effects and potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O2/c1-10-6-13(17)2-3-14(10)21-5-4-19-15(20)11-7-12(16)9-18-8-11/h2-3,6-9H,4-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENOWECTMHAHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide

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